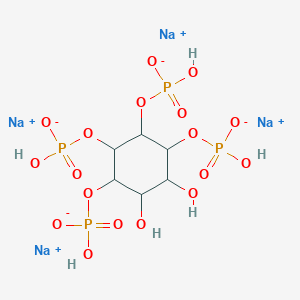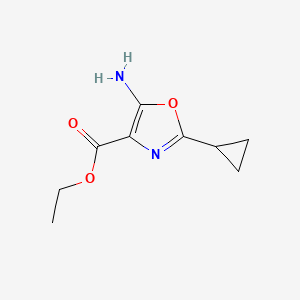
3-Bromo-5-chloro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . It is a solid substance and is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, which includes 3-Bromo-5-chloro-1,6-naphthyridine, involves various strategies. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-1,6-naphthyridine consists of a fused system of two pyridine rings. The InChI code for this compound is 1S/C8H4BrClN2/c9-5-3-6-7 (12-4-5)1-2-11-8 (6)10/h1-4H .Chemical Reactions Analysis
The reactions of 3-Bromo-5-chloro-1,6-naphthyridine involve not only the formation of 3,4-didehydro-1,6-naphthyridine but also simple addition-elimination (AE) .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-1,6-naphthyridine is a solid substance with a molecular weight of 243.49 . It is typically stored in a refrigerator .Applications De Recherche Scientifique
Biological Activity of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine derivatives, including structures related to 3-Bromo-5-chloro-1,6-naphthyridine, have been the focus of research due to their wide range of biological activities. These compounds have demonstrated potential in therapeutic and medicinal research, showcasing antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these derivatives have shown promise in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The synthetic derivatives of this family also exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties, among others. Their broad spectrum of activities establishes them as potent scaffolds in drug discovery and development (Madaan et al., 2015).
Additionally, 1,8-naphthyridine derivatives have been identified as having inhibitory activities against a variety of targets, including anti-HIV, αvβ3 antagonism (anti-osteoporotic), platelet aggregation, EGFR inhibition, protein kinase inhibition, and ionotropic properties. These activities further underline the chemical scaffold's versatility and potential in pharmaceutical chemistry and drug discovery (Gurjar & Pal, 2018).
Safety and Hazards
The safety information for 3-Bromo-5-chloro-1,6-naphthyridine indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P261, P280, P304, P305, P338, P340, P351 .
Mécanisme D'action
Target of Action
1,6-naphthyridines, the class of compounds to which it belongs, are known to have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant effects .
Mode of Action
It’s known that 1,6-naphthyridines interact with their targets to exert their effects . More research is needed to elucidate the exact mechanism of interaction between 3-Bromo-5-chloro-1,6-naphthyridine and its targets.
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways could be affected .
Result of Action
The broad range of pharmacological activities associated with 1,6-naphthyridines suggests that the compound could have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-bromo-5-chloro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-5-3-6-7(12-4-5)1-2-11-8(6)10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVRUOCTAGPAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296965 |
Source


|
| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-1,6-naphthyridine | |
CAS RN |
1211588-58-7 |
Source


|
| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)



![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)






